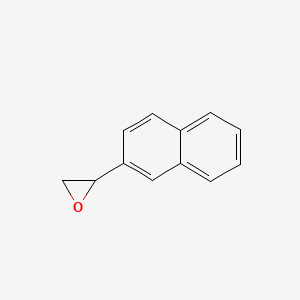

2-(Naphthalen-2-yl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGFFQGUWPDQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943118 | |

| Record name | 2-(Naphthalen-2-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20861-99-8 | |

| Record name | 2-(2-Naphthalenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20861-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-(epoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020861998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Naphthalen-2-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-2-yl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Naphthalen-2-yl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Naphthalen-2-yl)oxirane (CAS No. 20861-99-8). This bicyclic aromatic epoxide is a valuable intermediate in organic synthesis, offering a versatile scaffold for the introduction of the naphthalene moiety and a reactive oxirane ring for subsequent functionalization. This document delves into its physicochemical characteristics, spectroscopic signature, and detailed synthetic and purification protocols. A significant focus is placed on the principles governing its reactivity, particularly the regioselectivity of nucleophilic ring-opening reactions, which are fundamental to its application in the synthesis of complex molecules, including potential pharmaceutical agents. This guide is intended to be a practical resource for researchers in medicinal chemistry and process development, providing both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of the Naphthyl Oxirane Scaffold

The fusion of a naphthalene ring system with a reactive epoxide moiety in this compound creates a molecule of significant interest in synthetic and medicinal chemistry. The naphthalene group, a rigid and lipophilic aromatic scaffold, is a common feature in a wide array of bioactive compounds and approved drugs, influencing their pharmacokinetic and pharmacodynamic profiles through interactions such as π-π stacking.[1][2] The oxirane, a strained three-membered heterocycle, serves as a potent electrophile, susceptible to ring-opening by a diverse range of nucleophiles. This inherent reactivity allows for the stereocontrolled introduction of two new functional groups, making it an invaluable building block for constructing complex molecular architectures.[3]

This guide will provide a detailed exploration of the chemical landscape of this compound, moving beyond a simple recitation of its properties to explain the underlying principles that govern its synthesis and reactivity. By understanding these fundamentals, researchers can more effectively harness its synthetic potential in the development of novel chemical entities.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations of a chemical is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The presence of the large, nonpolar naphthalene ring system dominates its physical characteristics, suggesting limited aqueous solubility but good solubility in many common organic solvents.

| Property | Value | Source(s) |

| CAS Number | 20861-99-8 | [4] |

| Molecular Formula | C₁₂H₁₀O | [4] |

| Molecular Weight | 170.21 g/mol | [4] |

| Appearance | White to off-white powder/solid | - |

| Melting Point | 53-58 °C | - |

| Boiling Point | 317.3 °C at 760 mmHg | [5] |

| Density | 1.193 g/cm³ | [5] |

| LogP (predicted) | 2.91 - 3.0 | [5][6] |

| Vapor Pressure (predicted) | 0.000721 mmHg at 25 °C | [5] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [4]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Based on notifications to the ECHA C&L Inventory, some classifications also indicate that it is suspected of causing genetic defects and cancer, and is harmful to aquatic life with long-lasting effects.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons of the oxirane ring will appear in the upfield region. The methine proton (CH) adjacent to the naphthalene ring will be a multiplet, while the two diastereotopic methylene protons (CH₂) of the oxirane will likely appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbons of the naphthalene ring in the aromatic region (δ 120-140 ppm). The two carbons of the oxirane ring will be observed in the aliphatic region, typically between δ 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic naphthalene ring (around 3050 cm⁻¹) and the aliphatic oxirane ring (around 2900-3000 cm⁻¹). Key diagnostic peaks include the C-O-C asymmetric stretching of the epoxide ring, typically found in the 1250 cm⁻¹ region, and various C=C stretching vibrations of the naphthalene ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would likely involve the loss of CO (m/z = 142) and subsequent rearrangements of the naphthalene moiety. Predicted high-resolution mass spectrometry (HRMS) data for various adducts are available.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.08045 |

| [M+Na]⁺ | 193.06239 |

| [M-H]⁻ | 169.06589 |

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the epoxidation of its corresponding alkene precursor, 2-vinylnaphthalene.

Synthetic Pathway

The synthesis is a two-step process starting from the commercially available 2-acetylnaphthalene.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Epoxidation of 2-Vinylnaphthalene

This protocol describes the epoxidation of 2-vinylnaphthalene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[7][8]

Materials:

-

2-Vinylnaphthalene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylnaphthalene (1.0 eq) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: To the cooled, stirring solution, add m-CPBA (1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic nature of the epoxidation and to minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material (2-vinylnaphthalene).

-

Workup - Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained. This step is crucial for safety, as it neutralizes the potentially explosive peroxide.

-

Workup - Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize the by-product, meta-chlorobenzoic acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification Protocol: Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

Caption: Workflow for the purification of this compound.

The rationale for using a gradient elution is to first elute the less polar product, this compound, followed by any more polar impurities. The purity of the combined fractions should be verified by NMR spectroscopy.

Chemical Reactivity: The Ring-Opening Reactions

The synthetic utility of this compound is primarily derived from the reactivity of the strained epoxide ring. Nucleophilic ring-opening can proceed via two mechanistically distinct pathways, depending on the reaction conditions (acidic or basic/neutral), and the regiochemical outcome is a key consideration for synthetic planning.

Base-Catalyzed/Nucleophilic Ring-Opening (Sₙ2 Mechanism)

Under basic or neutral conditions, the ring-opening occurs via a classic Sₙ2 mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to the simultaneous cleavage of the C-O bond.

Key Principles:

-

Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon atom. For this compound, this is the terminal methylene (CH₂) carbon. This is a direct consequence of the Sₙ2 pathway, where steric hindrance plays a dominant role.

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the center of attack. This results in an anti-addition of the nucleophile and the resulting hydroxyl group across the former double bond.

Example: Reaction with an Amine (e.g., Piperidine)

The reaction with a secondary amine like piperidine is a common method for synthesizing amino alcohols, which are important pharmacophores.

Caption: Base-catalyzed ring-opening of this compound.

Acid-Catalyzed Ring-Opening (Borderline Sₙ1/Sₙ2 Mechanism)

In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring towards attack by even weak nucleophiles.

Key Principles:

-

Mechanism: The mechanism is considered borderline Sₙ1/Sₙ2. The transition state has significant carbocationic character, but a discrete carbocation is not typically formed.[9]

-

Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom—the one that can better stabilize the developing positive charge in the transition state. For this compound, this is the benzylic carbon adjacent to the naphthalene ring. The naphthalene ring effectively stabilizes the partial positive charge through resonance.

-

Stereochemistry: Similar to the base-catalyzed pathway, the reaction proceeds via backside attack, resulting in an anti-addition.

Example: Reaction with an Alcohol (e.g., Methanol)

The acid-catalyzed reaction with an alcohol yields an alkoxy alcohol.

Caption: Mechanism of acid-catalyzed ring-opening with methanol.

Applications in Drug Development and Medicinal Chemistry

While specific, marketed drugs directly synthesized from this compound are not prominently documented, its structural motifs and reactivity patterns are highly relevant to pharmaceutical synthesis. Naphthalene-containing compounds are prevalent in medicine, and the 1,2-difunctionalized scaffold generated from the ring-opening of this epoxide is a common feature in many bioactive molecules.[1]

For instance, the structurally related 2-[(1-naphthyloxy)methyl]oxirane is a key intermediate in the synthesis of the beta-blocker Propranolol and the α₁-adrenergic receptor antagonist Naftopidil .[10] The core reaction in these syntheses is the nucleophilic ring-opening of the epoxide by an amine.

The strategic value of this compound lies in its ability to serve as a versatile starting material for the synthesis of libraries of naphthalene-containing compounds. By varying the nucleophile used in the ring-opening reaction, a diverse range of derivatives can be readily accessed and screened for biological activity. This makes it a valuable tool for lead discovery and optimization in drug development programs targeting a wide range of therapeutic areas.

Conclusion

This compound is a synthetically valuable building block that combines the desirable properties of the naphthalene scaffold with the versatile reactivity of the epoxide ring. A clear understanding of its physicochemical properties, spectroscopic characteristics, and, most importantly, the regiochemical dichotomy of its ring-opening reactions under acidic versus basic conditions, is essential for its effective application. This guide has provided a detailed, mechanistically-grounded overview to empower researchers to confidently incorporate this important intermediate into their synthetic strategies for the discovery and development of novel chemical entities.

References

-

Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. (2020, August 25). RSC Publishing. Retrieved from [Link]

-

The Chemistry of Success: How 2-[(1-Naphthyloxy)methyl]oxirane Powers Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound (C12H10O). (n.d.). PubChemLite. Retrieved from [Link]

-

Continuous flow upgrading of glycerol toward oxiranes and active pharmaceutical ingredients thereof. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). Retrieved from [Link]

-

Ring opening, nucleophilic substitution. (2020, September 29). Chemistry Stack Exchange. Retrieved from [Link]

-

18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2011, June 17). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

-

Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. (n.d.). ResearchGate. Retrieved from [Link]

-

Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf. (2018, December 20). Retrieved from [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019, January 1). PubMed. Retrieved from [Link]

-

Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024, April 23). National Institutes of Health. Retrieved from [Link]

-

Regio‐ and stereoselective ring opening reaction of 2,3‐diaryloxiranes with LiBr/Amb. 15.18 …. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (C12H10O). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

-

Novel rearrangement reaction of morphinan derivatives and Design and synthesis of novel naphthalene-type orexin 2 receptor agonists. (n.d.). Retrieved from [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. (n.d.). OpenMETU. Retrieved from [Link]

-

Bioactive Steroids Bearing Oxirane Ring. (n.d.). MDPI. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

13C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). (n.d.). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 18). ResearchGate. Retrieved from [Link]

-

FTIR spectrum of naphthalene measured at 400 C in the heated cell.... (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). Retrieved from [Link]

-

Scheme 1 The structure of 2-[(2-naphthyloxy)methyl]oxirane. (n.d.). ResearchGate. Retrieved from [Link]

-

Scheme 2: The reaction mechanism of amine with oxirane ring. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 2-(NAPHTHALEN-1-YL)OXIRANE | 62222-40-6 [chemicalbook.com]

- 2. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:20861-99-8 | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C12H10O) [pubchemlite.lcsb.uni.lu]

- 7. 2-Methyl-2-(naphthalen-1-yl)oxirane | Benchchem [benchchem.com]

- 8. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis | Semantic Scholar [semanticscholar.org]

- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 10. nbinno.com [nbinno.com]

The Definitive Guide to the Structural Elucidation of 2-(Naphthalen-2-yl)oxirane

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural characterization of organic molecules is paramount. 2-(Naphthalen-2-yl)oxirane, a molecule integrating the rigid, aromatic naphthalene core with the reactive, three-membered oxirane ring, presents a compelling case study for the application of modern analytical techniques. This guide provides a comprehensive, technically-grounded framework for the unambiguous elucidation of its structure, moving beyond a mere recitation of methods to delve into the causal reasoning behind experimental choices and data interpretation.

Introduction: The Significance of the Naphthyl-Oxirane Moiety

The this compound structure is of significant interest due to the combined properties of its two core functional groups. The naphthalene moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as enhanced metabolic stability and bioavailability. The oxirane, or epoxide, ring is a highly versatile synthetic handle, susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. The synergy of these two components makes this compound a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials.

Synthesis of this compound: A Controlled Approach

A robust and widely employed method for the synthesis of this compound is the epoxidation of its corresponding alkene precursor, 2-vinylnaphthalene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom across the double bond in a stereospecific syn-addition.[1][2]

Experimental Protocol: Epoxidation of 2-Vinylnaphthalene

Materials:

-

2-Vinylnaphthalene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylnaphthalene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane. Add the m-CPBA solution dropwise to the cooled solution of 2-vinylnaphthalene over a period of 15-20 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the 2-vinylnaphthalene spot and the appearance of a new, more polar spot indicates product formation.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

The unambiguous structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR, along with 2D correlation experiments, provide a detailed map of the molecule's connectivity.

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the oxirane ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.85 - 7.95 | m | 3H | H-4, H-5, H-8 | The peri protons of the naphthalene ring are deshielded due to their proximity to the other aromatic ring. |

| ~7.75 | s | 1H | H-1 | This proton is a singlet as it has no adjacent protons. |

| ~7.45 - 7.55 | m | 2H | H-6, H-7 | These protons are in a typical aromatic region. |

| ~7.35 | dd | 1H | H-3 | This proton is coupled to H-1 and H-4. |

| ~3.90 | dd | 1H | H-α | The benzylic proton of the oxirane ring is deshielded by the aromatic ring. |

| ~3.20 | dd | 1H | H-β (trans) | One of the diastereotopic methylene protons of the oxirane ring. |

| ~2.90 | dd | 1H | H-β (cis) | The other diastereotopic methylene proton of the oxirane ring. |

The carbon NMR spectrum will show signals for the ten carbons of the naphthalene ring and the two carbons of the oxirane ring.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~135.0 | C-2' | The quaternary carbon of the naphthalene ring attached to the oxirane. |

| ~133.5 | C-4a' | Quaternary carbon of the naphthalene ring. |

| ~133.0 | C-8a' | Quaternary carbon of the naphthalene ring. |

| ~128.5 | C-4', C-5' | Aromatic CH carbons. |

| ~127.8 | C-8' | Aromatic CH carbon. |

| ~126.5 | C-6', C-7' | Aromatic CH carbons. |

| ~126.0 | C-1' | Aromatic CH carbon. |

| ~125.0 | C-3' | Aromatic CH carbon. |

| ~52.5 | C-α | The benzylic carbon of the oxirane ring, deshielded by the naphthalene ring. |

| ~47.0 | C-β | The methylene carbon of the oxirane ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and valuable information about its fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 170, corresponding to the molecular formula C₁₂H₁₀O.[3]

-

Key Fragmentation Pathways:

-

Loss of CHO (m/z = 141): A common fragmentation for terminal epoxides is the loss of a CHO radical.

-

Formation of the Naphthylmethyl Cation (m/z = 141): Cleavage of the C-C bond of the oxirane ring can lead to the formation of a stable naphthylmethyl cation.

-

Formation of the Naphthaldehyde Cation (m/z = 156): Rearrangement followed by loss of a methyl radical.

-

Tropylium Ion (m/z = 91): While less common for substituted naphthalenes, some fragmentation leading to a tropylium-like ion is possible.

-

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Naphthalene C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

Naphthalene C=C stretching: Aromatic C=C bond stretching vibrations will appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

Oxirane C-H stretching: The C-H bonds of the epoxide ring will show stretching vibrations around 3050-2950 cm⁻¹.

-

Oxirane Ring Vibrations (C-O-C stretching): The characteristic "ring breathing" vibrations of the epoxide ring are expected to appear as distinct bands around 1250 cm⁻¹ (asymmetric stretch) and 840-750 cm⁻¹ (symmetric stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the naphthalene chromophore. The spectrum, typically run in a solvent like ethanol or cyclohexane, is expected to show multiple absorption bands characteristic of the naphthalene ring system, with λmax values around 220 nm, 275 nm, and 312 nm.

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of this compound.

Sources

Spectroscopic data for 2-(Naphthalen-2-yl)oxirane

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Naphthalen-2-yl)oxirane

Introduction

This compound, a molecule integrating a reactive epoxide ring with the bulky, aromatic naphthalene scaffold, represents a valuable building block in medicinal chemistry and materials science. The naphthalene moiety is a common feature in pharmacologically active compounds, influencing properties such as receptor binding and metabolic stability, while the oxirane (epoxide) ring is a versatile functional group for introducing a variety of substituents through ring-opening reactions.

Accurate and unambiguous structural confirmation of such molecules is paramount for any research or development application. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is designed to not only present the data but to explain the underlying principles and experimental considerations that ensure data integrity and lead to confident structural elucidation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The structure of this compound with conventional atom numbering for spectroscopic assignment is presented below. This numbering will be used throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is typically used for non-polar to moderately polar compounds and its residual proton signal at ~7.26 ppm provides a convenient reference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion and resolution, which is particularly useful for resolving the complex multiplets in the aromatic region.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to allow for a shorter relaxation delay.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) with a Fourier transform. Apply phase correction and baseline correction to obtain a clean spectrum. Calibrate the chemical shift scale using the TMS signal.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR signals for this compound. These predictions are based on the analysis of similar structures, such as 2-vinylnaphthalene, and established principles of NMR spectroscopy.[1][2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Cα | ~3.95 | dd | Jαβ ≈ 2.5, Jα,β' ≈ 4.1 |

| H-Cβ (cis to Naphthyl) | ~3.20 | dd | Jβ,α ≈ 4.1, Jβ,β' ≈ 5.5 |

| H-Cβ' (trans to Naphthyl) | ~2.90 | dd | Jβ',α ≈ 2.5, Jβ',β ≈ 5.5 |

| Aromatic Protons | ~7.45 - 7.90 | m | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.45 - 7.90 ppm): The seven protons on the naphthalene ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. The signals will appear as a complex multiplet due to multiple, small coupling constants between adjacent and non-adjacent protons.

-

Oxirane Region (δ 2.90 - 3.95 ppm): The three protons on the epoxide ring form a distinct AMX spin system.

-

The methine proton (H-Cα) is the most downfield of the three due to its proximity to the electron-withdrawing naphthalene ring. It appears as a doublet of doublets (dd) due to coupling with the two diastereotopic methylene protons on Cβ.

-

The methylene protons (H-Cβ and H-Cβ') are diastereotopic because Cα is a chiral center. They will have different chemical shifts and will couple to each other (geminal coupling, J ≈ 5.5 Hz) and to the methine proton (vicinal coupling). The trans-coupling constant (Jα,β') is typically smaller than the cis-coupling constant (Jα,β).

-

Caption: Predicted spin-spin coupling for oxirane protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C has a low natural abundance (~1.1%), so a slightly more concentrated sample may be beneficial.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: 0 - 200 ppm.

-

Relaxation Delay: 2-5 seconds. A longer delay is needed for quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 128-1024) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent signal (δ ≈ 77.16 ppm).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cα | ~52.5 |

| Cβ | ~47.0 |

| Naphthalene C-H | ~123 - 129 |

| Naphthalene Quaternary C | ~130 - 135 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (δ 123 - 135 ppm): The ten carbons of the naphthalene ring will appear in this region. Based on data for similar naphthalene compounds, the protonated carbons will resonate between ~123-129 ppm, while the two quaternary carbons (C4a' and C8a') will be further downfield at ~130-135 ppm.[3][4]

-

Oxirane Region (δ 47 - 53 ppm): The two carbons of the epoxide ring resonate in the aliphatic region. The methine carbon (Cα), being attached to the naphthalene ring, will be more deshielded and appear at a higher chemical shift (~52.5 ppm) compared to the methylene carbon (Cβ, ~47.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~3000 - 2850 | C-H Stretch | Aliphatic (Oxirane) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Asymmetric Stretch | Oxirane Ring |

| ~950 - 810 | Ring Breathing | Oxirane Ring |

| ~880 - 750 | C-O Symmetric Stretch | Oxirane Ring |

| ~850 - 750 | C-H Out-of-plane Bend | Aromatic |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups:

-

Aromatic System: The presence of the naphthalene ring is confirmed by the sharp C-H stretching bands just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions around 1600 and 1500 cm⁻¹. Strong bands in the 850-750 cm⁻¹ region correspond to the C-H out-of-plane bending modes, which can be diagnostic of the substitution pattern.

-

Oxirane Ring: The epoxide ring is identified by a set of characteristic vibrations. According to literature on epoxide IR spectra, one should look for a C-O-C asymmetric stretching (or "ring breathing") mode around 1250 cm⁻¹ and two other strong bands between 950-750 cm⁻¹.[5] These bands are crucial for confirming the presence of the three-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecular structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.

-

GC Separation: The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

Ionization: In the mass spectrometer, molecules are bombarded with high-energy electrons (typically 70 eV) in an EI source. This process ejects an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrum Data and Interpretation

The molecular formula of this compound is C₁₂H₁₀O, with a molecular weight of 170.21 g/mol .[6]

| m/z | Proposed Ion | Comments |

| 170 | [C₁₂H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₁₁H₉]⁺ | Loss of CHO radical |

| 128 | [C₁₀H₈]⁺• | Naphthalene radical cation |

| 115 | [C₉H₇]⁺ | Loss of C from Naphthalene |

-

Molecular Ion (m/z 170): The presence of a peak at m/z 170 confirms the molecular weight of the compound.

-

Key Fragmentation: A very common fragmentation pathway for aryl epoxides is the loss of a CHO radical (mass 29), leading to a stable benzylic-type cation. For this molecule, this would result in a fragment at m/z 141 ([M-29]⁺). Another prominent peak is often observed at m/z 128, corresponding to the stable naphthalene radical cation, resulting from the cleavage of the bond between the ring and the oxirane moiety.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information for unambiguous structure elucidation. The most reliable approach is an integrated one, where data from multiple techniques are correlated.

Caption: Workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear example of the synergistic power of modern analytical techniques. ¹H and ¹³C NMR spectroscopy establish the precise carbon-hydrogen framework and connectivity, IR spectroscopy provides rapid confirmation of key functional groups (the epoxide and naphthalene rings), and mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and structural verification of this important chemical entity, ensuring its quality and suitability for downstream applications in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C12H10O). [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

ResearchGate. Scheme 1 The structure of 2-[(2-naphthyloxy)methyl]oxirane. [Link]

-

Chemsrc. This compound. [Link]

-

ResearchGate. Spectra, Electronic Structure of 2-Vinyl Naphthalene and Their Oligomeric Scaffold Models: A Quantum Chemical Investigation. [Link]

-

SpectraBase. 2-Vinylnaphthalene. [Link]

-

PubChem. 2-Naphthyl glycidyl ether. [Link]

-

PubChem. 2-Vinylnaphthalene. [Link]

-

PubChem. (2s)-2-[(Naphthalen-2-yloxy)methyl]oxirane. [Link]

-

National Institutes of Health. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. [Link]

-

ResearchGate. 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. [Link]

-

NIST WebBook. 2-Naphthalenol. [Link]

-

ResearchGate. FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). [Link]

-

Preprints.org. Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. [Link]

-

ResearchGate. 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

Sources

- 1. 2-Vinylnaphthalene(827-54-3) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Vinylnaphthalene | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical characteristics of 2-(Naphthalen-2-yl)oxirane

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Naphthalen-2-yl)oxirane

Authored by: A Senior Application Scientist

Introduction: Bridging Aromatic Scaffolds with Reactive Functionality

In the landscape of synthetic chemistry and drug development, the strategic combination of distinct chemical moieties into a single molecular entity is a cornerstone of innovation. This compound, a molecule integrating a bicyclic aromatic naphthalene system with a strained three-membered oxirane (epoxide) ring, represents a quintessential example of such a design. The naphthalene core, known for its rigidity, planarity, and lipophilicity, provides a scaffold capable of engaging in crucial non-covalent interactions like π-π stacking with biological targets.[1] This feature is highly sought after in medicinal chemistry for modulating the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.[1][2]

Juxtaposed with this stable aromatic system is the highly reactive epoxide ring. The inherent ring strain of the oxirane makes it susceptible to nucleophilic attack, serving as a versatile electrophilic handle for the stereocontrolled introduction of new functional groups.[1] This "built-in" reactivity allows this compound to serve as a pivotal intermediate in the synthesis of complex molecular architectures, particularly 1,2-difunctionalized naphthalene derivatives that are precursors to advanced materials and pharmacologically active agents.[1][3][4] This guide provides a detailed examination of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers in organic synthesis and pharmaceutical sciences.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in experimental settings, from solubility and reaction kinetics to purification and storage. The data for this compound, consolidated from various chemical data repositories, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O | [5][6] |

| Molecular Weight | 170.21 g/mol | [6] |

| Monoisotopic Mass | 170.073164938 Da | [6][7] |

| CAS Number | 20861-99-8 | [5][6] |

| Appearance | Not specified; likely a solid or high-boiling oil | |

| Boiling Point | 317.3 °C at 760 mmHg | [5] |

| Density | 1.193 g/cm³ | [5] |

| Melting Point | Not Available | [5] |

| Topological Polar Surface Area | 12.5 Ų | [6][8] |

| Solubility | Insoluble in water; soluble in common organic solvents like CH₂Cl₂, CHCl₃, ethyl acetate. | Inferred from structure |

| Synonyms | 2-Naphthyloxirane, 2-(2-Naphthyl)oxirane, 2-(Epoxyethyl)naphthalene | [5][6] |

These properties highlight a molecule with significant aromatic character, low polarity, and a high boiling point, consistent with its molecular weight and structure. The lack of available melting point data in common databases suggests it may exist as an oil or a low-melting solid at room temperature.

Spectroscopic and Analytical Characterization

Robust characterization is the bedrock of chemical synthesis. The following section details the expected and reported spectroscopic data for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be characterized by two distinct regions.

-

Aromatic Region (~7.4-8.0 ppm): A complex multiplet pattern corresponding to the seven protons of the naphthalene ring system.

-

Aliphatic/Oxirane Region (~2.7-4.0 ppm): The three protons on the oxirane ring would appear as a distinct system. The proton on the carbon adjacent to the naphthalene ring (the benzylic proton) would likely be a doublet of doublets around 3.8-4.0 ppm. The two protons on the terminal carbon of the oxirane would appear as two separate doublet of doublets, one around 3.0-3.2 ppm and the other around 2.7-2.9 ppm, due to their diastereotopic nature.

-

-

¹³C NMR: The spectrum would show 12 distinct signals.

-

Aromatic Region (~125-135 ppm): Ten signals corresponding to the carbons of the naphthalene ring, including two quaternary carbons at the ring junction.

-

Oxirane Region (~49-53 ppm): Two signals for the carbons of the epoxide ring. The carbon attached to the naphthalene ring would be downfield (~52 ppm) compared to the terminal methylene carbon (~49 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying key functional groups. For this compound, the spectrum would be dominated by vibrations from the naphthalene ring and the epoxide.

-

C-H stretching (Aromatic): A sharp band just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

-

C-H stretching (Aliphatic): Bands just below 3000 cm⁻¹ from the oxirane ring protons.

-

C=C stretching (Aromatic): Several characteristic sharp peaks in the 1500-1600 cm⁻¹ region.

-

C-O-C asymmetric stretching (Epoxide): A characteristic band around 1250 cm⁻¹ is a key indicator of the oxirane ring.[1]

-

C-H out-of-plane bending (Aromatic): Strong bands in the 740-850 cm⁻¹ region, which are diagnostic for the substitution pattern on the naphthalene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): A prominent peak would be observed at an m/z of 170, corresponding to the molecular weight of the compound.[7]

-

Predicted Adducts: High-resolution mass spectrometry (HRMS) would show precise m/z values for various adducts, such as:

-

[M+H]⁺: 171.08045

-

[M+Na]⁺: 193.06239

-

[M-H]⁻: 169.06589

-

A GC-MS analysis performed on an Agilent Technologies 6890 N-5973 instrument has been reported, confirming the utility of this technique for its identification.[6]

Synthesis and Reactivity: A Practical Perspective

The utility of this compound is defined by its synthesis and subsequent chemical transformations.

Synthetic Protocol: Epoxidation of 2-Vinylnaphthalene

A standard and efficient method for synthesizing this compound is the epoxidation of its corresponding alkene, 2-vinylnaphthalene. This reaction is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Workflow: Epoxidation

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Solvent (DCM): Dichloromethane is chosen for its ability to dissolve both the nonpolar starting material and the moderately polar m-CPBA, while being relatively unreactive.

-

Temperature (0°C): The reaction is exothermic. Starting at 0°C helps to control the reaction rate, prevent over-oxidation, and minimize side reactions.

-

Quenching (Na₂SO₃/NaHCO₃): Sodium sulfite is a reducing agent that safely neutralizes the remaining m-CPBA. Sodium bicarbonate is then used to remove the acidic byproduct, meta-chlorobenzoic acid, from the organic phase.

Core Reactivity: Nucleophilic Ring-Opening

The synthetic value of this compound is unlocked through the ring-opening of the epoxide. This reaction can proceed under basic or acidic conditions, often with different regiochemical outcomes.[1]

-

Basic/Neutral Conditions (Sₙ2-type): Nucleophiles will attack the less sterically hindered carbon atom (the terminal CH₂ group). This pathway is highly predictable and synthetically reliable.

-

Acidic Conditions: The epoxide oxygen is first protonated, creating a better leaving group. The reaction proceeds through a transition state with significant carbocationic character. The nucleophile then attacks the more substituted carbon (the benzylic carbon), as it can better stabilize the partial positive charge.

Diagram: Regioselectivity in Epoxide Ring-Opening

Caption: Regioselective pathways for the nucleophilic ring-opening of the epoxide.

Relevance in Drug Development and Advanced Synthesis

The unique combination of a naphthalene scaffold and a reactive epoxide makes this class of compounds highly valuable. While direct applications of this compound itself are not extensively documented, its close structural analogs are critical intermediates in pharmaceuticals. For instance, the related compound 2-[(1-Naphthyloxy)methyl]oxirane is a key building block in the synthesis of Propranolol, a beta-blocker used to treat cardiovascular conditions, and Naftopidil, used for benign prostatic hyperplasia.[10][11] The synthesis of these drugs relies on the precise nucleophilic ring-opening of the epoxide by an amine.[10]

The naphthalene moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs like Naproxen, Terbinafine, and Bedaquiline.[2][3] Therefore, this compound serves as an ideal starting point for generating libraries of novel naphthalene-based compounds for drug discovery screening, allowing for the rapid introduction of diversity at the ethyl-alcohol side chain.

Conclusion

This compound is more than a simple chemical compound; it is a versatile synthetic intermediate that embodies the principles of modern organic synthesis and drug design. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the controlled reactivity of its epoxide ring make it a valuable tool for chemists. By understanding the causal relationships behind its synthesis and reactivity, researchers can leverage this molecule to construct complex, high-value targets, from advanced materials to the next generation of naphthalene-based therapeutics.

References

-

This compound | CAS#:20861-99-8 | Chemsrc. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound | C12H10O | CID 30333 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

(2s)-2-[(Naphthalen-2-yloxy)methyl]oxirane | C13H12O2 | CID 726163 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound (C12H10O) - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-(1-Ethylnaphthalen-2-yl)oxirane | C14H14O | CID 159291470 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Naphthyl glycidyl ether | C13H12O2 | CID 92995 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Chemistry of Success: How 2-[(1-Naphthyloxy)methyl]oxirane Powers Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-(2-Naphthalen-2-yloxyethyl)oxirane | CAS#:1644306-95-5 | Chemsrc. (n.d.). Retrieved January 2, 2026, from [Link]

-

Scheme 1 The structure of 2-[(2-naphthyloxy)methyl]oxirane - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-(naphthalen-2-ylmethyl)oxirane - ChemBK. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-((Naphthalen-1-yloxy)methyl)oxirane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 2, 2026, from [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2020). Molbank, 2020(2), M1127. [Link]

-

Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC. (2021). ACS Omega, 6(51), 35849–35860. [Link]

-

Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. (2007). The Journal of Organic Chemistry, 72(15), 5824–5827. [Link]

-

Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes | ACS Omega. (2021). ACS Omega, 6(51), 35849–35860. [Link]

-

Navigating the Synthesis and Applications of Naphthalene Derivatives in Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. (2021). RSC Advances, 11(1), 253-268. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry, 161, 254-288. [Link]

-

2-Naphthalenol - NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]

-

FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). (n.d.). Retrieved January 2, 2026, from [Link]

-

Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids[v1] | Preprints.org. (2024). Preprints.org, 2024110196. [Link]

-

2-(2-Naphthalen-1-yloxyethoxymethyl)oxirane | C15H16O3 | CID 14675505 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. 2-Methyl-2-(naphthalen-1-yl)oxirane | Benchchem [benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. This compound | CAS#:20861-99-8 | Chemsrc [chemsrc.com]

- 6. This compound | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C12H10O) [pubchemlite.lcsb.uni.lu]

- 8. 2-(1-Ethylnaphthalen-2-yl)oxirane | C14H14O | CID 159291470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. 2-((Naphthalen-1-yloxy)methyl)oxirane , 95% , 2461-42-9 - CookeChem [cookechem.com]

A Technical Guide to the Discovery, Synthesis, and Application of Naphthalenyl Oxiranes

Abstract

Naphthalenyl oxiranes represent a pivotal class of chemical intermediates, merging the unique electronic and steric properties of the naphthalene scaffold with the versatile reactivity of the epoxide ring. This guide provides an in-depth exploration of the discovery and historical development of these compounds. It traces the evolution of their synthesis from early, non-stereoselective methods to the advent of modern asymmetric catalysis, which unlocked their full potential as chiral building blocks. Key synthetic transformations, mechanistic principles, and critical applications in drug development are detailed, with a focus on providing researchers and pharmaceutical scientists with a comprehensive understanding of this important molecular class.

Introduction: The Convergence of Naphthalene and Oxirane Chemistry

The significance of naphthalenyl oxiranes in modern organic synthesis and medicinal chemistry arises from the synergistic combination of its two core components: the naphthalene moiety and the oxirane ring.

The Naphthalene Moiety: A Privileged Scaffold

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene rings.[1] Its rigid, planar structure and extended π-system confer distinct properties that have made it a "privileged scaffold" in drug design. The naphthalene group can engage in π-π stacking and hydrophobic interactions with biological targets, and its incorporation into a molecule can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles.[2] This has led to its presence in numerous pharmaceuticals and advanced materials.[3]

The Oxirane Ring: A Versatile Synthetic Intermediate

Oxiranes, or epoxides, are three-membered cyclic ethers.[4] The significant ring strain (approximately 13 kcal/mol) of this heterocycle makes it highly susceptible to ring-opening reactions by a wide range of nucleophiles.[5][6] This reactivity, coupled with the stereospecific nature of many ring-opening reactions, makes epoxides exceptionally valuable and versatile intermediates in organic synthesis, allowing for the controlled installation of 1,2-difunctionality.[7]

The fusion of these two entities creates naphthalenyl oxiranes—molecules that serve as powerful precursors for complex, often chiral, naphthalene-containing compounds.[8]

Early History and Foundational Syntheses

The history of epoxides dates back to the 1930s with the independent work of Paul Schlack and Pierre Castan, which laid the groundwork for modern epoxy chemistry.[9][10] The first syntheses of naphthalenyl oxiranes were a natural extension of established epoxidation methods applied to readily available naphthalene-derived alkenes, such as vinylnaphthalene.

The Prilezhaev Reaction and Early Achiral Methods

The earliest and most direct method for the synthesis of naphthalenyl oxiranes was the Prilezhaev reaction , first reported in 1909.[11] This reaction involves the epoxidation of an alkene using a peroxy acid. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is valued for its stability and solubility.[11]

The reaction proceeds via a concerted "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond. This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[11] For example, the epoxidation of a vinylnaphthalene with m-CPBA yields the corresponding racemic naphthalenyl oxirane.

Another classical approach involves the formation of a halohydrin from the alkene, followed by intramolecular Sₙ2 displacement with a base to close the epoxide ring.[4] While effective, these early methods produced racemic mixtures, limiting their utility for synthesizing stereochemically pure compounds required for pharmaceutical applications.

The Revolution in Stereocontrol: Asymmetric Epoxidation

The development of methods for asymmetric epoxidation in the late 20th century was a watershed moment, transforming naphthalenyl oxiranes from simple curiosities into high-value chiral building blocks.[12]

The Jacobsen-Katsuki Epoxidation: Expanding the Substrate Scope

While the Sharpless epoxidation was groundbreaking for allylic alcohols, its substrate scope was limited. The Jacobsen-Katsuki epoxidation , developed in the early 1990s, provided a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, including styrene derivatives like vinylnaphthalene.[13][14]

This reaction utilizes a chiral manganese-salen complex as the catalyst to stereoselectively deliver an oxygen atom from a terminal oxidant, such as sodium hypochlorite (bleach) or m-CPBA.[13] The catalyst's C₂-symmetric ligand creates a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the epoxide.[15][16] The enantioselectivity can be fine-tuned by modifying the catalyst structure, temperature, and oxidant.[13][14]

Comparative Analysis of Asymmetric Methods

The choice of synthetic method depends on the specific substrate and desired outcome. While metal-catalyzed reactions like the Jacobsen epoxidation are powerful, organocatalytic methods, such as the Shi epoxidation, have also emerged as viable alternatives, particularly for certain classes of alkenes.[17]

Table 1: Comparison of Key Epoxidation Methods for Naphthalenyl Alkenes

| Method | Reagent/Catalyst | Oxidant | Typical ee (%) | Pros | Cons |

|---|---|---|---|---|---|

| Prilezhaev | m-CPBA | Peroxy Acid | 0% (Racemic) | Simple, high yield, reliable. | No stereocontrol. |

| Jacobsen | Chiral Mn(III)-salen | NaOCl, m-CPBA | >90% | Excellent for cis-disubstituted & conjugated alkenes.[14] | Catalyst can be expensive; may require additives.[18] |

| Shi | Fructose-derived ketone | Oxone | Variable | Metal-free, environmentally benign. | Often requires higher catalyst loading; scope can be limited. |

Reactivity and Synthetic Utility

The synthetic power of naphthalenyl oxiranes stems from the predictable and often stereospecific reactivity of the epoxide ring.

Nucleophilic Ring-Opening Reactions

The core reaction of epoxides is nucleophilic ring-opening, which can proceed via two distinct, regiochemically controlled pathways.[19][20]

-

Basic/Neutral Conditions (Sₙ2-type): Strong, negatively charged nucleophiles (e.g., RO⁻, CN⁻, R-MgBr, LiAlH₄) attack the less sterically hindered carbon atom of the epoxide.[5][21] This is a classic Sₙ2 attack, resulting in an inversion of stereochemistry at the site of attack. The product is an anti-diol derivative.[19]

-

Acidic Conditions (Sₙ1/Sₙ2 hybrid): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile (which can be weak, like H₂O or ROH) then attacks. The attack occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state.[20]

This predictable regioselectivity is fundamental to the use of naphthalenyl oxiranes in multi-step syntheses.

Case Study: Naphthalenyl Oxiranes in Drug Development

The most prominent application of naphthalenyl oxiranes is in the synthesis of pharmaceuticals, where precise stereochemistry is often critical for efficacy and safety.[22]

Propranolol: A Landmark Beta-Blocker

Propranolol is a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions. Its biological activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[22]

A common and efficient synthesis of (S)-propranolol relies on a naphthalenyl oxirane intermediate, specifically 2-((naphthalen-1-yloxy)methyl)oxirane .[8][23] The synthesis begins with the reaction of 1-naphthol with epichlorohydrin in the presence of a base (a Williamson ether synthesis) to form the racemic epoxide.[24]

The crucial step is the subsequent ring-opening of this epoxide with isopropylamine. The amine, acting as a nucleophile, attacks the terminal (less substituted) carbon of the oxirane ring in an Sₙ2 fashion. To produce the enantiomerically pure drug, either an asymmetric synthesis of the epoxide is employed, or a resolution step is performed.[22][25] This reaction directly installs the required 1-amino-2-propanol side chain with the correct stereochemistry.[24]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided based on established literature procedures.

Protocol: Achiral Epoxidation of 2-Vinylnaphthalene using m-CPBA

This protocol describes a standard Prilezhaev reaction to produce racemic 2-(naphthalen-2-yl)oxirane.

-

Materials: 2-Vinylnaphthalene (1.0 eq), meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 2-vinylnaphthalene in DCM in a round-bottom flask equipped with a stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, wash sequentially with NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure oxirane.

-

Protocol: Asymmetric Epoxidation of Styrene via Jacobsen-Katsuki Reaction

This protocol is a general procedure for the Jacobsen epoxidation of styrene, which serves as a model for vinylnaphthalenes.[13]

-

Materials: Styrene (1.0 eq), (R,R)-Jacobsen's catalyst (0.02-0.05 eq), m-CPBA (~77%, 1.2 eq), N-Methylmorpholine N-oxide (NMO, 1.5 eq), Anhydrous Dichloromethane (DCM), Silica gel.[13]

-

Procedure:

-

In a dry round-bottom flask, dissolve Jacobsen's catalyst in anhydrous DCM.

-

Add styrene followed by the additive, NMO, to the stirred solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of m-CPBA in DCM to the reaction mixture over 30-60 minutes.[13]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Perform an aqueous work-up, extracting with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting chiral epoxide by flash column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

-

Conclusion and Future Outlook

From their initial synthesis via classical, non-selective methods to their current role as sophisticated chiral synthons, naphthalenyl oxiranes have had a significant journey. The development of powerful asymmetric epoxidation catalysts was the key that unlocked their widespread use in the stereoselective synthesis of complex molecules. Their application in the production of blockbuster drugs like propranolol highlights their enduring importance in medicinal chemistry.

Future research will likely focus on developing more sustainable and efficient catalytic systems, including biocatalytic and improved organocatalytic methods, to further enhance the accessibility and utility of these versatile intermediates. As the demand for enantiomerically pure pharmaceuticals grows, the importance of naphthalenyl oxiranes in the drug development pipeline is set to continue.

References

Sources

- 1. Naphthalene | PPTX [slideshare.net]

- 2. 2-Methyl-2-(naphthalen-1-yl)oxirane | Benchchem [benchchem.com]

- 3. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Epoxide | Synthesis, Reactions, Ring-Opening | Britannica [britannica.com]

- 8. nbinno.com [nbinno.com]

- 9. elastomer.com [elastomer.com]

- 10. epoxy-europe.eu [epoxy-europe.eu]

- 11. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 12. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. New chiral binaphthalene-derived iminium salt organocatalysts for asymmetric epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 23. 2-[(naphthalen-1-yloxy)methyl]oxirane [chemicalbook.com]

- 24. benchchem.com [benchchem.com]

- 25. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-(Naphthalen-2-yl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Naphthalen-2-yl)oxirane, a structurally intriguing molecule combining the rigid, aromatic naphthalene scaffold with a reactive epoxide ring, stands as a promising yet underexplored building block in chemical synthesis and medicinal chemistry. This guide illuminates the untapped research potential of this compound, moving beyond its basic characterization to propose innovative avenues for investigation. By leveraging the inherent chemical reactivity of the oxirane moiety and the unique photophysical and biological properties of the naphthalene group, we present a forward-looking perspective on its application in asymmetric synthesis, novel therapeutics, and advanced materials science. This document serves as a roadmap for researchers seeking to pioneer new discoveries based on this versatile chemical entity.

Introduction: The Strategic Value of this compound

The fusion of a naphthalene core with an oxirane (epoxide) ring in this compound creates a molecule with significant latent potential. The naphthalene system is a well-established pharmacophore and a robust fluorophore, while the strained three-membered epoxide ring is a versatile functional group primed for a variety of chemical transformations.[1] This unique combination makes this compound a compelling subject for research and development in several high-impact areas.

This guide will explore three primary domains of potential research for this compound:

-

As a Versatile Synthetic Intermediate: Capitalizing on the reactivity of the epoxide for the synthesis of complex, high-value molecules.

-

In Medicinal Chemistry and Drug Discovery: Investigating its potential as a lead compound or key intermediate for novel therapeutic agents, particularly in oncology.

-

In Materials Science: Harnessing the photophysical properties of the naphthalene moiety for the development of novel fluorescent probes and functional materials.

Core Chemical Properties and Synthesis

A thorough understanding of the fundamental characteristics and synthetic accessibility of this compound is paramount for its exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 20861-99-8 | [2] |

| Molecular Formula | C₁₂H₁₀O | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

Proposed Synthetic Routes

While specific literature on the synthesis of this compound is not abundant, established methods for the epoxidation of styrenes can be readily adapted.

A primary and efficient route involves the direct epoxidation of commercially available 2-vinylnaphthalene.

-

Protocol:

-

Dissolve 2-vinylnaphthalene in a suitable chlorinated solvent such as dichloromethane (DCM).

-

Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C to control the exotherm.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide.

-

Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality of Experimental Choices:

-

m-CPBA: A widely used, reliable, and relatively safe reagent for epoxidation.

-

DCM: An inert solvent that dissolves both the reactant and the reagent.

-

Low Temperature: Essential to control the reaction rate and prevent side reactions, such as epoxide ring-opening.

-

For applications in chiral synthesis, enantiomerically enriched this compound is highly desirable. Asymmetric epoxidation methods, such as the Jacobsen-Katsuki epoxidation, could be employed.